synthesis and characterization of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
synthesis and characterization of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Foreword: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this heterocyclic system exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5] The introduction of a thiol group at the 3-position and various substituents at the N-4 position can significantly modulate the biological profile of these compounds, making them a focal point for drug discovery and development. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, promising derivative: 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Part 1: Synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the intramolecular cyclization of a corresponding 1-acyl or aroyl-4-substituted-thiosemicarbazide in an alkaline medium.[6][7][8] This method is efficient, high-yielding, and provides a clear pathway to the desired heterocyclic core.
Foundational Chemistry: The Synthetic Pathway
The synthesis is a two-step process starting from commercially available 3-methoxyaniline. The first step involves the formation of the key intermediate, 4-(3-methoxyphenyl)thiosemicarbazide. The second step is an base-catalyzed intramolecular cyclization reaction using formic acid, which acts as the source for the fifth carbon atom of the triazole ring, followed by dehydration to yield the final product.
Mechanistic Insights: The Rationale Behind the Reaction
The cyclization of acyl thiosemicarbazides into 1,2,4-triazoles is a well-established reaction. In an alkaline medium, the terminal nitrogen of the thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the stable, aromatic triazole ring.[6][7] The use of a strong base like potassium hydroxide facilitates the deprotonation steps and drives the cyclization to completion. The final acidification step is crucial for neutralizing the reaction mixture and precipitating the product, which exists in a thiol-thione tautomeric equilibrium.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of 4-(3-methoxyphenyl)thiosemicarbazide
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-methoxyaniline (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Reagent Addition: Add concentrated hydrochloric acid (10 mL) dropwise with constant stirring. Subsequently, add a solution of ammonium thiocyanate (0.12 mol) in water (25 mL).
-
Reflux: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated 1-(3-methoxyphenyl)thiourea is filtered, washed with cold water, and dried.
-
Hydrazinolysis: To the dried thiourea intermediate, add hydrazine hydrate (0.15 mol) and reflux in ethanol (100 mL) for 10-12 hours, until the evolution of ammonia gas ceases.
-
Product Isolation: Cool the reaction mixture. The solid 4-(3-methoxyphenyl)thiosemicarbazide that separates out is filtered, washed thoroughly with water, and recrystallized from ethanol.
Part B: Synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized 4-(3-methoxyphenyl)thiosemicarbazide (0.05 mol) in formic acid (50 mL).
-
Cyclization: Heat the mixture under reflux for 8-10 hours. Monitor the reaction's completion using TLC.
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed extensively with cold water to remove any residual acid, and then dried under vacuum.
-
Recrystallization: The crude product is purified by recrystallization from ethanol to yield pure 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol as a crystalline solid.
| Reagent | Molar Eq. | Molecular Wt. | Amount (g/mL) |
| Part A | |||
| 3-Methoxyaniline | 1.0 | 123.15 | 12.3 g |
| Ammonium Thiocyanate | 1.2 | 76.12 | 9.1 g |
| Hydrazine Hydrate | 1.5 | 50.06 | ~7.5 mL |
| Part B | |||
| 4-(3-methoxyphenyl)thiosemicarbazide | 1.0 | 197.25 | 9.86 g |
| Formic Acid | Solvent | 46.03 | 50 mL |
Part 2: Comprehensive Characterization
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system of proof.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides definitive evidence for the presence of key functional groups. The thiol-thione tautomerism is observable here.[9]
-
N-H Stretch: A broad peak in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching of the triazole ring in its thione form.
-
S-H Stretch: A weak absorption around 2550-2600 cm⁻¹ indicates the presence of the thiol (S-H) tautomer.[6]
-
C=N Stretch: A sharp peak around 1600-1625 cm⁻¹ is characteristic of the C=N stretching vibration within the triazole ring.[6]
-
C=S Stretch: The thione form will exhibit characteristic bands for the N-C=S group between 950-1550 cm⁻¹.[6][9]
-
Aromatic C-H & C-O-C: Aromatic C-H stretching appears above 3000 cm⁻¹, while the C-O-C stretch of the methoxy group is typically found around 1250 cm⁻¹ and 1050 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the molecular structure.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
SH/NH Proton: A broad singlet, exchangeable with D₂O, is expected in the downfield region (δ 13.0-14.0 ppm), corresponding to the proton on either sulfur or nitrogen, depending on the dominant tautomer in the solvent.[6][10]
-
Triazole C-H: A singlet for the proton at the C-5 position of the triazole ring will appear around δ 8.5-9.5 ppm.
-
Aromatic Protons: A complex multiplet between δ 6.9-7.5 ppm will be observed for the four protons of the 3-methoxyphenyl ring.
-
Methoxy Protons: A sharp singlet integrating to three protons will be present around δ 3.8 ppm.[11]
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
C=S Carbon: The most downfield signal, typically around δ 165-175 ppm, is attributed to the C-3 carbon of the triazole ring in its thione form.[11]
-
Triazole C-5: The C-5 carbon of the triazole ring is expected around δ 145-155 ppm.
-
Aromatic Carbons: Signals for the six carbons of the methoxyphenyl ring will appear in the δ 110-160 ppm range, with the carbon attached to the oxygen appearing most downfield.
-
Methoxy Carbon: The OCH₃ carbon will show a signal around δ 55-56 ppm.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Molecular Ion Peak: Using Electrospray Ionization (ESI) in positive mode, the protonated molecular ion peak ([M+H]⁺) would be expected at m/z 208.06.
-
Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve the cleavage of the triazole ring or the loss of substituents.[12] Analysis of the fragmentation pattern can further corroborate the proposed structure.
Analytical Data Summary
The following table summarizes the expected analytical and spectral data for the target compound.
| Property | Expected Value |
| Molecular Formula | C₉H₉N₃OS |
| Molecular Weight | 207.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound, determined experimentally |
| FT-IR (KBr, cm⁻¹) | ~3150 (N-H), ~3050 (Ar C-H), ~2570 (S-H), ~1610 (C=N), ~1250 (C-O-C) |
| ¹H NMR (δ, ppm) | ~13.5 (s, 1H, SH/NH), 8.5-9.5 (s, 1H, triazole-H), 6.9-7.5 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃) |
| MS (ESI+) | m/z = 208.06 ([M+H]⁺) |
| Elemental Analysis | C: 52.16%, H: 4.38%, N: 20.27% (Calculated) |
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